molecular formula C24H18N4Na2O7S2 B12348369 Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate CAS No. 67875-17-6

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12348369
CAS No.: 67875-17-6
M. Wt: 584.5 g/mol
InChI Key: AGBBNHKFMVBCJG-UHFFFAOYSA-L
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Description

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C24H18N4Na2O7S2, and it has a molecular weight of 584.532 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of sulfonation agents to introduce sulfonate groups, enhancing the compound’s solubility in water and its application as a dye .

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vivid coloration. The molecular targets and pathways involved include interactions with cellular components in biological applications and binding to substrates in industrial dyeing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate stands out due to its specific structural configuration, which imparts unique color properties and stability. Its dual azo bonds and sulfonate groups contribute to its solubility and versatility in various applications .

Properties

CAS No.

67875-17-6

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

AGBBNHKFMVBCJG-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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